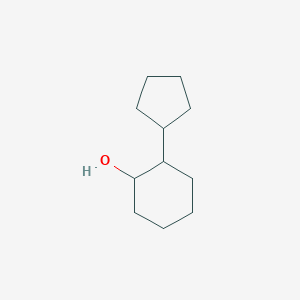

2-Cyclopentylcyclohexan-1-ol

Description

Cyclopentylcyclohexanol derivatives belong to the broader class of alicyclic alcohols. These compounds are characterized by the presence of both a cyclopentyl and a cyclohexyl ring, with a hydroxyl group attached to the cyclohexane (B81311) ring. The specific positioning of these rings and the hydroxyl group gives rise to various isomers, each with distinct stereochemical properties.

Alicyclic alcohols are fundamental building blocks and intermediates in organic synthesis. lookchem.com Their utility stems from the reactivity of the hydroxyl group, which can participate in a wide range of chemical transformations, including oxidation to ketones, esterification, and etherification. The cyclic nature of these molecules provides a rigid scaffold that can influence the stereochemical outcome of reactions, making them valuable in asymmetric synthesis.

The applications of alicyclic alcohols are extensive and varied. They serve as precursors in the synthesis of pharmaceuticals, fragrances, and specialty polymers. lookchem.com For instance, the structural motifs of alicyclic alcohols are found in numerous natural products with significant biological activity. Their unique blend of aliphatic and, at times, aromatic-like properties, depending on the degree of unsaturation, makes them versatile components in the design of new materials and functional molecules. lookchem.com

In synthetic strategies, allylic alcohols, a subset of alicyclic alcohols with a double bond adjacent to the hydroxyl-bearing carbon, are particularly noteworthy. They can act as allylation reagents, sources of aldehydes or ketones, and precursors to allylic ethers. researchgate.net This diverse reactivity underscores the importance of alicyclic alcohols in constructing complex molecular frameworks.

2-Cyclopentylcyclohexan-1-ol represents a specific example of an alicyclic alcohol where a cyclopentyl group is attached to the carbon atom adjacent to the one bearing the hydroxyl group on a cyclohexane ring. This particular arrangement of rings and the functional group can be a key structural element in larger, more complex molecules. The presence of multiple chiral centers in 2-Cyclopentylcyclohexan-1-ol means it can exist as several stereoisomers. stackexchange.com The specific stereochemistry of the molecule is crucial in determining its physical properties and its interactions with other chiral molecules, a critical aspect in fields like medicinal chemistry and materials science.

The synthesis of such bicyclic alcohol systems can be achieved through various organic reactions, including the reduction of the corresponding ketone, 2-cyclopentylcyclohexanone, or through cycloaddition reactions. The cyclopentyl and cyclohexyl rings provide a lipophilic character to the molecule, which can be advantageous in applications requiring solubility in nonpolar solvents. The hydroxyl group, on the other hand, introduces a polar site for hydrogen bonding and further functionalization.

While specific, direct research on 2-Cyclopentylcyclohexan-1-ol in complex architectures is not extensively documented in readily available literature, its structural components are prevalent in many known compounds. For instance, the cyclopentane (B165970) ring is a common feature in various biologically active molecules and natural products. organic-chemistry.org Similarly, the cyclohexanol (B46403) moiety is a fundamental scaffold in numerous synthetic compounds. The combination of these two rings in 2-Cyclopentylcyclohexan-1-ol suggests its potential as a synthon for creating intricate three-dimensional structures with tailored properties.

Data Tables

Chemical and Physical Properties of Cyclopentylcyclohexane (B158557)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀ | nist.govnih.govguidechem.comnih.govnist.gov |

| Molecular Weight | 152.28 g/mol | nist.govnih.govnih.gov |

| CAS Number | 1606-08-2 | nist.govguidechem.comnih.govnist.gov |

| IUPAC Name | Cyclopentylcyclohexane | nist.govnih.gov |

| Boiling Point | Data not readily available | nih.gov |

| Refractive Index | Data not readily available | nih.gov |

| Viscosity | Data not readily available | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVVASPCGRWANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopentylcyclohexan 1 Ol and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 2-Cyclopentylcyclohexan-1-ol by targeting the functional group of a suitable precursor.

Hydrogenation of Precursor Carbonyl Compounds

A prominent direct method for synthesizing 2-Cyclopentylcyclohexan-1-ol is the hydrogenation of its corresponding ketone, 2-cyclopentylcyclohexanone. This reaction involves the addition of hydrogen across the carbonyl double bond, converting the ketone into a secondary alcohol. The process is typically carried out in the presence of a metal catalyst.

For instance, the reduction of 2-cyclopentylcyclohexanone can be achieved using various catalytic systems. One documented method involves the use of ruthenium on carbon (Ru/C) as a catalyst. Under mild conditions of 30 psi of hydrogen gas at 80°C, this process has been reported to yield 85–92% of 2-Cyclopentylcyclohexan-1-ol. This approach is a specific example of the broader class of hydrogenation reactions where hydrogen gas, in conjunction with catalysts like platinum, palladium, or nickel, is used to reduce aldehydes and ketones to alcohols. libretexts.orgyoutube.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, yielding different isomers of the final alcohol product.

A patented method also describes a process for producing 2-alkylcycloalkanones, which can serve as precursors, through the dehydration and hydrogenation of 2-(1-hydroxyalkyl)-cycloalkanones in a hydrogen gas stream. molaid.comgoogle.com

Reductive Functionalization Pathways

Reductive functionalization offers an alternative direct route to alcohols from various starting materials. These methods involve the simultaneous reduction and introduction of a functional group. While not explicitly detailed for 2-Cyclopentylcyclohexan-1-ol, general principles of reductive functionalization are applicable.

One such strategy is the reductive coupling of alcohols with aldehydes or ketones. This process, often catalyzed by transition metals, can form more complex alcohol structures. nih.gov For example, cobalt-catalyzed reductive hydroformylation of alkenes directly produces one-carbon homologated alcohols. organic-chemistry.orgchemrxiv.org This type of reaction demonstrates the potential to construct alcohol functionalities through reductive processes.

Furthermore, electrochemical methods have been developed for the deoxygenative functionalization of alcohols and carbonyl compounds. These techniques utilize hydrosilanes as activating agents to convert carbonyl groups into silyl (B83357) ethers, which can then be electrochemically reduced to form a carbanion that reacts with various electrophiles. chemrxiv.org While this method is primarily for deoxygenation, it highlights the versatility of reductive strategies in modifying carbonyl-containing molecules.

Multistep Synthetic Routes Involving Cycloalkane Derivatization

More intricate pathways to 2-Cyclopentylcyclohexan-1-ol involve the construction of the bicyclic carbon skeleton followed by functional group manipulations.

Aldol (B89426) Condensation Strategies Leading to Cyclopentylcyclohexyl Structures

Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be employed to construct the cyclopentylcyclohexyl framework. libretexts.org This reaction typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.org

A relevant example is the self-aldol condensation of cyclopentanone (B42830). This reaction produces [1,1′-bi(cyclopentylidene)]-2-one, which can then undergo a series of hydrogenation, dehydration, and rearrangement reactions to form various bicyclic alkanes, including cyclopentylcyclohexane (B158557). researchgate.net Subsequent oxidation of cyclopentylcyclohexane, for instance with strong oxidizing agents, could then yield 2-Cyclopentylcyclohexan-1-ol.

Mixed aldol condensations, where two different carbonyl compounds are reacted, provide another avenue. organicchemistrytutor.com For instance, the reaction between cyclopentanone and cyclohexanone (B45756) could potentially lead to precursors for 2-cyclopentylcyclohexyl structures after subsequent transformations. The Claisen-Schmidt reaction, a specific type of aldol condensation between a ketone and an aromatic aldehyde, further illustrates the versatility of this method in creating diverse molecular architectures. libretexts.org

Ring-Forming Reactions and Subsequent Reductions

Various ring-forming reactions can be utilized to synthesize the substituted cyclohexane (B81311) ring, which can then be reduced to the desired alcohol. wikipedia.org For example, zirconocene-mediated ring-contraction reactions of seven-membered cyclic enol ethers have been shown to produce cyclohexanol (B46403) derivatives. researchgate.net

Another approach involves the visible light-promoted ring-opening of unstrained cycloalkanols. rsc.org While this method focuses on ring cleavage, the reverse process, cyclization, is a fundamental strategy in organic synthesis. For instance, intramolecular aldol reactions of molecules containing two carbonyl functionalities can lead to the formation of five- and six-membered rings. libretexts.org

Once a suitable cyclopentyl-substituted cyclohexene (B86901) or cyclohexanone is synthesized through these ring-forming strategies, a final reduction step is necessary to obtain 2-Cyclopentylcyclohexan-1-ol. As previously discussed, catalytic hydrogenation is a common and effective method for this transformation.

Catalytic Systems in the Synthesis of 2-Cyclopentylcyclohexan-1-ol

The efficiency and selectivity of the synthesis of 2-Cyclopentylcyclohexan-1-ol are heavily reliant on the catalytic systems employed.

In the hydrogenation of 2-cyclopentylcyclohexanone , various metal catalysts are effective. As mentioned, Ruthenium on carbon (Ru/C) provides high yields under mild conditions. Other common hydrogenation catalysts include Palladium on carbon (Pd/C) , Platinum (Pt) , often used as Adams' catalyst (PtO₂), and Raney Nickel (Ni) . libretexts.org The choice of catalyst can impact the stereochemical outcome of the reduction.

For Aldol condensation reactions , both acid and base catalysts are used. The reaction can be controlled to favor either the aldol addition product or the condensed α,β-unsaturated ketone. libretexts.orglibretexts.org In mixed aldol condensations, the use of a strong base to selectively form one enolate before adding the second carbonyl compound allows for controlled synthesis. organicchemistrytutor.com

Reductive functionalization pathways utilize a range of transition metal catalysts. Cobalt complexes have been shown to be effective in reductive hydroformylation. organic-chemistry.orgchemrxiv.org Nickel catalysts are employed in the reductive cross-coupling of alcohols with electrophiles. researchgate.net

The table below summarizes some of the catalysts used in reactions relevant to the synthesis of 2-Cyclopentylcyclohexan-1-ol and its precursors.

| Reaction Type | Catalyst | Substrate Example | Product Type |

| Hydrogenation | Ruthenium on carbon (Ru/C) | 2-Cyclopentylcyclohexanone | 2-Cyclopentylcyclohexan-1-ol |

| Hydrogenation | Palladium on carbon (Pd/C) | Alkenes | Alkanes |

| Hydrogenation | Platinum (as PtO₂) | Alkenes | Alkanes |

| Aldol Condensation | Base (e.g., NaOH) or Acid | Cyclopentanone | [1,1′-bi(cyclopentylidene)]-2-one |

| Reductive Hydroformylation | Cobalt complex | Alkenes | Alcohols |

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the synthesis of complex organic molecules. savemyexams.com These reactions often involve transition metal complexes that can be finely tuned through ligand modification to achieve high selectivity. iitm.ac.inepfl.ch For instance, the use of gold(I) catalysts has been explored in various transformations, where the ligand plays a crucial role in the reaction outcome. nih.gov In the context of synthesizing cyclic alcohols, iridium(I) catalysts paired with bulky, electron-rich phosphine (B1218219) ligands have demonstrated efficacy in promoting acceptorless dehydrogenation, a key step in certain synthetic routes. nih.gov

The mechanism of homogeneous catalysis frequently involves redox cycles of the metal center. For example, iron catalysts can participate in redox reactions, and their catalytic activity is influenced by the coordination environment. savemyexams.com The choice of ligands can significantly impact the catalyst's performance. In some asymmetric syntheses, chiral ferrocenylphosphine ligands have been used with gold catalysts to achieve high diastereo- and enantioselectivities, with pendant functional groups on the ligand playing a critical role in organizing the transition state. nih.gov

Heterogeneous Catalysis and Supported Nanoparticle Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, provides advantages in terms of catalyst separation and recycling. savemyexams.comuclouvain.be Supported nanoparticle systems are a prominent class of heterogeneous catalysts, offering high surface area and unique catalytic properties. nih.gov These systems often involve dispersing metal nanoparticles on a solid support, such as metal oxides or carbon materials. nih.govmdpi.com

The synthesis of complex molecules using nanoparticle catalysis is a rapidly growing field. nih.gov For instance, alumina-supported silver nanoparticles have been used for the redox coupling of alcohols to form ketones. nih.gov In other applications, supported platinum nanoparticles, activated through oxidative treatment, have been employed in a range of cyclization reactions. nih.gov The support material itself can significantly influence the catalytic activity. For example, ceria (CeO₂) is recognized as an excellent support for gold-catalyzed alcohol oxidation due to its oxygen transport capabilities. nih.gov Similarly, iron-based heterogeneous catalysts, often supported on materials like aluminosilicates or metal oxides, are valued for their low cost and low toxicity. mdpi.com Bimetallic nanoparticles, which contain two different metals, are also being investigated to enhance catalytic efficiency and performance. cardiff.ac.uk

Chemo- and Regioselective Considerations in Catalyzed Syntheses

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like 2-cyclopentylcyclohexan-1-ol. nih.gov This involves controlling which functional group reacts (chemoselectivity) and at which position (regioselectivity). In catalyzed syntheses, the nature of the catalyst and reaction conditions are paramount in dictating the outcome. uclouvain.be

For instance, in the synthesis of substituted acyl-cyclohexenes, an iridium(I) catalyst with a specific phosphine ligand was found to favor acceptorless dehydrogenation over other potential reaction pathways. nih.gov Deuterium labeling studies in this research helped to elucidate the reaction mechanism, revealing a key base-mediated uclouvain.beresearchgate.net-hydride shift. nih.gov The selectivity of a reaction can also be influenced by the support in heterogeneous catalysis. Studies on the hydrodeoxygenation (HDO) of phenolic compounds using supported NiW catalysts showed that supports with high acidity favored demethylation, while those with medium acid strength were more selective for the cleavage of the aromatic C–OCH₃ bond. nih.gov The use of molecularly imprinted polymers (MIPs) on electrode surfaces has also been shown to significantly improve the selectivity of electrochemical synthesis by creating cavities that favor the formation of a specific product. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of a desired product. researchgate.net This involves screening various components of the reaction, including catalysts, ligands, oxidants, solvents, and temperature.

A study on the development of a cooperative catalytic system provides a clear example of this process. researchgate.net Initially, the reaction of an alkenyl aldehyde with pyrrolidine (B122466) and copper iodide in the presence of an oxidant yielded the desired product in only 15% yield. researchgate.net Subsequent systematic optimization revealed that both the choice of oxidant and the metal ligand had a significant impact on the reaction's efficiency and selectivity. researchgate.net Cyclic hypervalent iodine(III) reagents were found to be particularly effective oxidants. researchgate.net The final optimized conditions, which included specific concentrations of the copper salt, pyrrolidine, the optimal oxidant, and a particular ligand in acetonitrile (B52724) at 60°C, resulted in a dramatically improved isolated yield of 78%. researchgate.net This demonstrates how careful tuning of each reaction parameter is essential for achieving the desired synthetic outcome. researchgate.net The interplay between lignin (B12514952) type, solvent, reaction conditions, and catalyst properties has also been highlighted as critical for optimizing the depolymerization of lignin to valuable alkylphenols. researchgate.net

Interactive Data Table: Optimization of a Catalytic Reaction

The following table, based on a study of a radical intramolecular cyclopropanation, illustrates the systematic optimization of reaction conditions to improve product yield. researchgate.net

| Entry | Oxidant | Ligand | Yield (%) |

| 1 | PhI(OAc)₂ | - | 15 |

| 2 | Oxidant A | - | ... |

| 3 | Oxidant B | - | ... |

| 4 | BI-OH | - | ... |

| 5 | Oxidant C | - | ... |

| 6 | PhI(OAc)₂ | Ligand A | ... |

| 7 | PhI(OAc)₂ | Ligand B | ... |

| 8 | PhI(OAc)₂ | Ligand C | ... |

| 9 | PhI(OAc)₂ | L1 | ... |

| 10 | BI-OH | L1 | 78 (Optimized) |

Note: Specific details for all entries are not provided in the source material, but the table structure reflects the optimization process described. researchgate.net

Chemical Reactivity and Transformations of 2 Cyclopentylcyclohexan 1 Ol

Reactions at the Hydroxyl Moiety

The secondary alcohol group is the primary site of reactivity in 2-Cyclopentylcyclohexan-1-ol, participating in oxidation, etherification, esterification, and dehydration reactions.

Oxidation Reactions and Derived Carbonyl Compounds

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. scispace.comorientjchem.org In the case of 2-Cyclopentylcyclohexan-1-ol, oxidation converts the secondary alcohol into the corresponding ketone, 2-Cyclopentylcyclohexanone. This reaction is a key step in the synthesis of various alicyclic compounds. inchem.org

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include the use of chromium (VI)-based reagents or other milder, more selective oxidants. oup.comrsc.org For instance, oxidation can be effectively carried out with agents like pyridinium (B92312) chlorochromate (PCC) or by using chromium(VI) trioxide in an aprotic solvent. oup.com

| Reactant | Typical Oxidizing Agent | Product |

|---|---|---|

| 2-Cyclopentylcyclohexan-1-ol | Pyridinium Chlorochromate (PCC) or CrO₃ | 2-Cyclopentylcyclohexanone |

The resulting 2-Cyclopentylcyclohexanone serves as a versatile intermediate for further synthetic modifications.

Etherification and Esterification Pathways

The hydroxyl group of 2-Cyclopentylcyclohexan-1-ol can undergo etherification to form ethers and esterification to form esters.

Etherification: The formation of ethers from alcohols can be achieved through various methods, most notably the Williamson ether synthesis. This process typically involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For a secondary alcohol like 2-Cyclopentylcyclohexan-1-ol, this reaction provides a pathway to synthesize a range of dialkyl ethers. Photocatalytic methods have also been developed for the etherification of alcohols via alkoxy radicals. diva-portal.orgacs.org

Esterification: The most common method for converting a carboxylic acid and an alcohol to an ester is the Fischer esterification. cerritos.edunumberanalytics.com This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid, shifting the equilibrium towards the ester product by using an excess of one reactant or by removing water as it forms. operachem.commasterorganicchemistry.com The reaction is reversible and is catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid. nrochemistry.com Non-enzymatic kinetic resolution of secondary cycloalkanols can also be achieved through enantioselective esterification. researchgate.net

| Reactants | Conditions | Product |

|---|---|---|

| 2-Cyclopentylcyclohexan-1-ol + R-COOH (Carboxylic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | 2-Cyclopentylcyclohexyl ester + H₂O |

Dehydration Processes Leading to Unsaturated Cycloalkanes

The acid-catalyzed dehydration of alcohols is a classic method for introducing unsaturation into a molecule. When 2-Cyclopentylcyclohexan-1-ol is treated with a strong acid, such as sulfuric or phosphoric acid, and heated, it undergoes an elimination reaction to form a mixture of unsaturated cycloalkanes.

The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, resulting in the formation of a double bond. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. doubtnut.com In this case, elimination of a hydrogen from the more substituted carbon positions would be favored.

| Reactant | Conditions | Major/Minor Products |

|---|---|---|

| 2-Cyclopentylcyclohexan-1-ol | Strong Acid (e.g., H₂SO₄), Heat | 1-Cyclopentylcyclohex-1-ene (Major) |

| 3-Cyclopentylcyclohex-1-ene (Minor) |

The formation of these products is often accompanied by skeletal rearrangements, which are discussed in the following section.

Transformations Involving the Cycloalkane Frameworks

Beyond reactions at the hydroxyl group, the carbocyclic skeleton of 2-Cyclopentylcyclohexan-1-ol can undergo significant structural changes, particularly under conditions that generate carbocation intermediates.

Ring Expansion and Contraction Studies

Rearrangements involving changes in ring size are known transformations for cyclic and bicyclic systems, often driven by the desire to relieve ring strain or form more stable carbocations. msu.edu For instance, the pinacol (B44631) rearrangement of a related diol, cyclopentylcyclohexane-1,2-diol, can result in ring contraction. smartstartinstitute.com

In reactions starting from 2-Cyclopentylcyclohexan-1-ol, carbocation intermediates formed during dehydration can potentially trigger ring expansion or contraction. For example, acid-catalyzed dehydration of 2,2-dimethylcyclohexanol, a structurally similar compound, can lead to the formation of isopropylidenecyclopentane through a bond migration and ring contraction mechanism. vaia.comyoutube.com A similar pathway could be envisioned for 2-Cyclopentylcyclohexan-1-ol, potentially leading to spirocyclic or other rearranged ring systems. The Favorskii rearrangement of α-halogenated ketones, which can be derived from the alcohol, is a well-known method for ring contraction. msu.edu Furthermore, rhodium-catalyzed rearrangements of related bicyclic α-diazo-β-hydroxyketones have been shown to yield bridged bicyclo[m.n.1]ketones. polyu.edu.hk

Skeletal Rearrangements

Skeletal rearrangements are common in the chemistry of bicyclic alkanes, especially during reactions that proceed through carbocationic intermediates, such as acid-catalyzed dehydration. acs.orgstackexchange.com The initial secondary carbocation formed from 2-Cyclopentylcyclohexan-1-ol can undergo 1,2-hydride or 1,2-alkyl shifts to form more stable tertiary carbocations before elimination occurs. doubtnut.com

For example, the acid-catalyzed dehydration of cyclopentylmethanol is known to produce three different alkene products, including those resulting from ring expansion and rearrangement. chegg.com In the case of 2-Cyclopentylcyclohexan-1-ol, such rearrangements could lead to the migration of the cyclopentyl group or shifts within the cyclohexyl ring, resulting in a complex mixture of isomeric alkenes with different carbon skeletons. The specific products formed would depend on the relative stabilities of the various possible carbocation intermediates and the transition states leading to them. Studies on related bicyclo[3.1.0]hexane derivatives have shown that the presence of substituents can direct the rearrangement pathways. nih.gov

Advanced Derivatization and Functionalization Strategies

The structure of 2-Cyclopentylcyclohexan-1-ol, featuring a secondary alcohol on a substituted cyclohexane (B81311) ring, offers multiple avenues for advanced chemical modifications. These derivatization and functionalization strategies are pivotal for synthesizing novel compounds with tailored properties for various applications, including as chiral auxiliaries, sensates, or complex molecular scaffolds. rsc.orggoogle.com The primary sites for transformation are the hydroxyl group and, under more forcing conditions, the C-H bonds of the carbocyclic framework.

Oxidation to 2-Cyclopentylcyclohexanone

A principal transformation of 2-Cyclopentylcyclohexan-1-ol is its oxidation to the corresponding ketone, 2-Cyclopentylcyclohexanone. As a secondary alcohol, it can be converted to a ketone without the risk of overoxidation to a carboxylic acid, a common issue with primary alcohols. science-revision.co.ukchemguide.co.uk This conversion is a fundamental step in many synthetic pathways, as the resulting ketone offers a different set of reactive possibilities, such as enolate chemistry or reductive amination. A wide array of modern and classical oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity, scale, and tolerance of other functional groups. libretexts.org

The oxidation of secondary alcohols to ketones is a well-established transformation in organic synthesis. science-revision.co.uk Various chromium-based reagents, such as Jones reagent (CrO₃ in H₂SO₄) and pyridinium chlorochromate (PCC), are effective for this purpose. libretexts.org However, due to the toxicity of chromium, alternative methods are often preferred. Dess-Martin periodinane (DMP) is a modern reagent that offers high yields under mild conditions. libretexts.org Furthermore, catalytic methods using nitroxyl (B88944) radicals like TEMPO in conjunction with a co-oxidant represent a greener approach. organic-chemistry.org For industrial-scale processes, catalytic oxidation using molecular oxygen or hydrogen peroxide is highly desirable. organic-chemistry.orgwikipedia.org

| Oxidizing Agent/System | Description | Typical Conditions | Reference |

| Jones Reagent (CrO₃/H₂SO₄) | A strong, traditional oxidizing agent. | Acetone, 0°C to RT | libretexts.org |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that stops at the ketone stage. | Dichloromethane (CH₂Cl₂) | libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound, known for mild conditions and high yields. | CH₂Cl₂, Room Temperature | libretexts.org |

| TEMPO/NaOCl | A catalytic system using a stable nitroxyl radical and bleach as the terminal oxidant. | CH₂Cl₂/H₂O, Biphasic | organic-chemistry.org |

| O₂/Metal Catalyst | Aerobic oxidation using molecular oxygen, often with a transition metal catalyst (e.g., Cu, Au). | Varies with catalyst, often elevated temperature | organic-chemistry.orgnih.gov |

Esterification of the Hydroxyl Group

The hydroxyl group of 2-Cyclopentylcyclohexan-1-ol is readily converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). savemyexams.com Esterification is a versatile functionalization strategy used to modify polarity, introduce new functional groups, or append chiral auxiliaries. rsc.orgpacific.edu

Advanced methods include enzyme-catalyzed reactions, which offer exceptional chemo-, regio-, and enantioselectivity under mild conditions. For instance, lipases have been successfully used for the kinetic resolution of racemic 2-substituted cyclohexanols via irreversible acyl transfer using vinyl acetate (B1210297) as the acyl donor. rsc.org This biocatalytic approach can yield enantiomerically pure alcohols and their corresponding esters, which are valuable as chiral building blocks. rsc.org

A study on the lipase-catalyzed esterification of a racemic 2-substituted cyclohexanol (B46403) highlights the efficiency of this method. rsc.org

| Substrate | Acyl Donor | Enzyme | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (±)-trans-2-Methylcyclohexanol | Vinyl Acetate | Lipase (from Pseudomonas sp.) | (1S,2S)-2-Methylcyclohexyl acetate | 33.8 | >98 | rsc.org |

| (±)-trans-2-Benzyl(oxy)cyclohexanol | Vinyl Acetate | Lipase (from Pseudomonas sp.) | (1S,2R)-2-Benzyl(oxy)cyclohexyl acetate | 42.0 | >98 | rsc.org |

Chemical methods for esterification are also widely employed. The reaction of trans-2-substituted cyclohexanols with acyl chlorides can be optimized by using auxiliary bases. pacific.edu For more complex derivatizations, such as the synthesis of sensates, substituted cyclohexanols like menthol (B31143) can be esterified with protected amino acids, demonstrating a sophisticated functionalization strategy to create molecules with specific biological activities. google.com

Ether Synthesis from the Hydroxyl Group

Conversion of the alcohol to an ether is another key derivatization pathway. The Williamson ether synthesis is a classic and robust method, which involves deprotonating the alcohol to form an alkoxide, followed by nucleophilic substitution (SN2) with an alkyl halide. masterorganicchemistry.com For a secondary alcohol like 2-Cyclopentylcyclohexan-1-ol, the reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com The alcohol is typically activated by a strong base such as sodium hydride (NaH). pearson.com

More advanced and milder protocols have been developed. A notable example is a one-pot, two-step reductive etherification that couples alcohols with aldehydes. rsc.org This method avoids the need for pre-forming a reactive alkoxide and uses phosphine-mediated interception of an oxocarbenium ion intermediate, followed by hydrolysis to yield the ether product. rsc.org This strategy exhibits broad functional group tolerance and avoids harsh hydride reagents. rsc.org

| Method | Reagents | Key Features | Reference |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (e.g., R-Br) | Classic, robust method. Best for primary halides to avoid E2 elimination. | masterorganicchemistry.compearson.com |

| Acid-Catalyzed Dehydration | H₃PO₄ or H₂SO₄, Heat | Can lead to symmetrical ethers as a side product during alkene synthesis. | libretexts.org |

| Reductive Etherification | Aldehyde, Phosphine (B1218219), Acid; then Hydrolysis | Modern, hydride-free method with high functional group tolerance. | rsc.org |

Prospective C-H Functionalization Strategies

While functionalization of the hydroxyl group is the most direct approach, advanced strategies targeting the direct activation and functionalization of C-H bonds on the cyclopentyl or cyclohexyl rings represent a frontier in synthetic chemistry. These methods offer a more atom-economical route to complex derivatives by avoiding the need for pre-installed functional groups.

Catalytic C-H activation could enable the introduction of new substituents at positions that are otherwise difficult to access. For example, palladium-catalyzed C-H arylation or rhodium-catalyzed C-H amination, guided by a directing group (potentially the hydroxyl group itself or a derivative), could be envisioned. While specific examples for 2-Cyclopentylcyclohexan-1-ol are not prevalent in the literature, the development of C-H activation on saturated carbocycles is an active area of research. researchgate.net Such strategies could provide novel scaffolds by directly modifying the hydrocarbon backbone, leading to densely functionalized cyclopentylcyclohexane (B158557) structures. researchgate.net

Stereochemical Aspects of 2 Cyclopentylcyclohexan 1 Ol

Isomeric Forms: Cis-Trans Stereoisomerism

The structure of 2-Cyclopentylcyclohexan-1-ol, featuring a substituted cyclohexane (B81311) ring, gives rise to cis-trans stereoisomerism, also known as geometric isomerism. chemistryguru.com.sgalevelh2chemistry.com This form of isomerism occurs due to the restricted rotation around the carbon-carbon single bonds within the ring structure. alevelh2chemistry.com The two substituents on the cyclohexane ring—the hydroxyl (-OH) group at position 1 and the cyclopentyl group at position 2—can be oriented on the same side or on opposite sides of the ring's plane.

Cis Isomer: In the cis isomer, both the hydroxyl group and the cyclopentyl group are on the same face of the cyclohexane ring. libretexts.org This means they are either both pointing "up" (axial or equatorial, depending on the conformation) or both pointing "down". savemyexams.com

Trans Isomer: Conversely, in the trans isomer, the hydroxyl group and the cyclopentyl group are on opposite faces of the ring. libretexts.org One substituent will be oriented "up" while the other is "down". savemyexams.com

These isomers are distinct compounds with different physical and chemical properties, and they cannot be interconverted without breaking and reforming chemical bonds. libretexts.org

Chiral Centers and Enantiomeric Considerations

The 2-Cyclopentylcyclohexan-1-ol molecule contains two chiral centers, which are carbon atoms bonded to four different groups. chemistryguru.com.sgegrassbcollege.ac.in These are:

C1: The carbon atom bonded to the hydroxyl group, a hydrogen atom, and two different carbon atoms within the cyclohexane ring (C2 and C6).

C2: The carbon atom bonded to the cyclopentyl group, a hydrogen atom, and two different carbon atoms within the cyclohexane ring (C1 and C3).

The presence of these two chiral centers means that the molecule can exist as stereoisomers. khanacademy.org For each of the cis and trans diastereomers, there exists a pair of non-superimposable mirror images known as enantiomers. egrassbcollege.ac.inlibretexts.org Enantiomers have identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. libretexts.org

The Cahn-Ingold-Prelog (CIP) convention is used to assign the absolute configuration (R or S) to each chiral center. uomustansiriyah.edu.iq This results in the possibility of four stereoisomers in total:

(1R, 2R)-2-Cyclopentylcyclohexan-1-ol

(1S, 2S)-2-Cyclopentylcyclohexan-1-ol

(1R, 2S)-2-Cyclopentylcyclohexan-1-ol

(1S, 2R)-2-Cyclopentylcyclohexan-1-ol

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers.

Diastereomeric Relationships and Separations

Stereoisomers of 2-Cyclopentylcyclohexan-1-ol that are not mirror images of each other are called diastereomers. egrassbcollege.ac.inethz.ch The relationship between the cis and trans isomers is diastereomeric. For instance, the cis isomer (e.g., (1R, 2S)) is a diastereomer of the trans isomer (e.g., (1R, 2R)). msu.edu

Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. studylib.net This difference in physical properties allows for their separation using conventional laboratory techniques like:

Crystallization: Due to different solubilities, one diastereomer may be selectively crystallized from a solution containing a mixture.

Chromatography: Techniques such as column chromatography or gas chromatography can be employed to separate diastereomers based on their differential interactions with the stationary phase.

The separation of enantiomers, however, is more complex and typically requires a process called resolution. uomustansiriyah.edu.iq This can involve reacting the racemic mixture with a single enantiomer of another chiral compound (a resolving agent) to form a mixture of diastereomers, which can then be separated. uomustansiriyah.edu.iqslideshare.net

Conformational Analysis of Cyclohexanol (B46403) Ring Systems Bearing Cyclopentyl Substituents

The cyclohexane ring in 2-Cyclopentylcyclohexan-1-ol is not planar but exists in various puckered conformations to relieve angle and torsional strain. libretexts.org The most stable and predominant conformation is the chair conformation. libretexts.org In this conformation, the substituents can occupy two types of positions:

Axial (a): Bonds are parallel to the principal axis of the ring.

Equatorial (e): Bonds are directed outward from the ring's equator.

The chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. The relative stability of the conformers is determined by the steric interactions of the substituents. Generally, conformations with bulky substituents in the equatorial position are more stable to minimize steric strain, particularly 1,3-diaxial interactions.

For trans-2-Cyclopentylcyclohexan-1-ol , there are two possible chair conformations:

Diequatorial (e,e): Both the hydroxyl and the cyclopentyl groups are in equatorial positions. This is generally the more stable conformation due to the large size of the cyclopentyl group.

Diaxial (a,a): Both groups are in axial positions, leading to significant steric strain.

For cis-2-Cyclopentylcyclohexan-1-ol , the two chair conformations will have one substituent in an axial position and the other in an equatorial position (a,e or e,a). The preferred conformation will be the one where the larger group (cyclopentyl) occupies the equatorial position.

Stereoselective Synthesis of 2-Cyclopentylcyclohexan-1-ol Enantiomers and Diastereomers

The synthesis of specific stereoisomers of 2-Cyclopentylcyclohexan-1-ol requires stereoselective methods. libguides.com These methods aim to control the formation of new chiral centers, leading to a preference for one stereoisomer over others. saskoer.ca

Diastereoselective Synthesis: Diastereoselectivity can be achieved in reactions that create one of the chiral centers in the presence of the other. For example, the reduction of 2-cyclopentylcyclohexanone will produce 2-cyclopentylcyclohexan-1-ol. The incoming hydride can attack from either face of the carbonyl group, leading to a mixture of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may preferentially attack from the less sterically hindered face, leading to a higher yield of one diastereomer.

Enantioselective Synthesis: Producing an excess of one enantiomer over its mirror image requires an asymmetric synthesis approach. ethz.ch This can be accomplished through several strategies:

Chiral Catalysts: Using a chiral catalyst can create a chiral environment around the reacting molecule, favoring the formation of one enantiomer. For instance, the asymmetric hydrogenation or transfer hydrogenation of 2-cyclopentylcyclohexanone using a chiral catalyst can yield an enantiomerically enriched product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains one or more of the required stereocenters. ethz.ch

These stereoselective synthetic methods are crucial for obtaining specific isomers of 2-Cyclopentylcyclohexan-1-ol, which may have distinct biological activities or applications. e-bookshelf.de

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Stereochemical Assignments

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. For 2-Cyclopentylcyclohexan-1-ol, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) correlation experiments, is essential to confirm its structure and determine the relative stereochemistry of the cyclopentyl and hydroxyl substituents on the cyclohexyl ring.

The ¹H NMR spectrum of 2-Cyclopentylcyclohexan-1-ol is complex due to the presence of multiple, conformationally mobile aliphatic protons. The chemical shifts and coupling patterns are influenced by the local electronic environment and the dihedral angles between adjacent protons.

Key expected features in the ¹H NMR spectrum include:

A distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH). This proton's chemical shift is typically in the range of 3.5-4.0 ppm and its multiplicity will depend on the number of adjacent protons and the stereochemistry.

A complex set of overlapping multiplets in the upfield region (approximately 0.8-2.2 ppm) corresponding to the protons of the cyclohexyl and cyclopentyl rings.

The proton at the bridgehead position of the cyclopentyl group attached to the cyclohexane (B81311) ring would also present a characteristic signal within this upfield region.

A broad singlet corresponding to the hydroxyl (-OH) proton, the chemical shift of which is variable and dependent on concentration and solvent.

The exact chemical shifts and coupling constants would allow for the determination of the relative stereochemistry (cis or trans) of the substituents. For instance, the coupling constant between the proton at C1 and the proton at C2 would differ significantly between the cis and trans isomers due to different dihedral angles.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclopentylcyclohexan-1-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-1 (CH-OH) | 3.5 - 4.0 | Multiplet |

| H-2 (CH-Cyclopentyl) | 1.5 - 2.0 | Multiplet |

| Cyclohexyl & Cyclopentyl CH₂ | 0.8 - 2.2 | Overlapping Multiplets |

| OH | Variable | Broad Singlet |

Note: Predicted values are based on the analysis of similar substituted cyclohexanol (B46403) and cyclopentyl derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For 2-Cyclopentylcyclohexan-1-ol, which has 11 carbon atoms, the spectrum is expected to show up to 11 distinct signals, depending on the molecular symmetry.

Expected spectral features include:

A signal for the carbon atom attached to the hydroxyl group (C-OH), which would be the most downfield of the sp³ carbons, typically in the range of 65-75 ppm.

A signal for the carbon atom of the cyclohexane ring bonded to the cyclopentyl group.

A series of signals for the remaining methylene (B1212753) (CH₂) carbons of both the cyclohexane and cyclopentyl rings, typically appearing in the range of 20-45 ppm.

The chemical shifts in ¹³C NMR are highly sensitive to the stereochemical environment, making this technique valuable for distinguishing between diastereomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopentylcyclohexan-1-ol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 65 - 75 |

| C-2 (C-Cyclopentyl) | 45 - 55 |

| Cyclohexyl & Cyclopentyl CH₂ | 20 - 45 |

Note: Predicted values are based on established increments for substituted cyclohexanes and cyclopentanes. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of the proton connectivity within the cyclohexyl and cyclopentyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the cyclopentyl and cyclohexyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 2-Cyclopentylcyclohexan-1-ol, NOESY can be used to determine the relative stereochemistry (cis/trans) by observing through-space interactions between the protons on C1, C2, and the attached cyclopentyl group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of 2-Cyclopentylcyclohexan-1-ol (C₁₁H₂₂O). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 3: High-Resolution Mass Spectrometry Data for 2-Cyclopentylcyclohexan-1-ol

| Ion | Calculated Exact Mass (m/z) |

| [C₁₁H₂₂O + H]⁺ | 171.1743 |

| [C₁₁H₂₂O + Na]⁺ | 193.1563 |

Note: The values are for the protonated and sodiated molecular ions, which are commonly observed in electrospray ionization (ESI) or chemical ionization (CI) HRMS.

GC-MS is a powerful technique for separating and identifying components in a mixture. In the context of the synthesis or analysis of 2-Cyclopentylcyclohexan-1-ol, GC-MS can be used to assess the purity of the product and to identify any byproducts or isomers.

The electron ionization (EI) mass spectrum obtained from GC-MS analysis would show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would be characteristic of a substituted cyclohexanol. Key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the molecular ion to give a fragment at m/z = 152.

Cleavage of the cyclopentyl group, leading to characteristic fragments.

Ring cleavage of the cyclohexane moiety.

The retention time in the gas chromatogram, combined with the mass spectrum of the eluted peak, provides a reliable identification of 2-Cyclopentylcyclohexan-1-ol. The mass spectrum of the related compound, cyclopentylcyclohexane (B158557), shows a molecular ion at m/z 152. nist.govnih.gov Similarly, the mass spectrum of cyclohexanol shows characteristic fragments that can be used to predict the fragmentation of 2-Cyclopentylcyclohexan-1-ol. nist.gov

Table 4: Predicted Key Mass Fragments in the EI-MS of 2-Cyclopentylcyclohexan-1-ol

| m/z | Predicted Fragment |

| 170 | [M]⁺ |

| 152 | [M - H₂O]⁺ |

| 101 | [M - C₅H₉]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

Note: Fragment predictions are based on typical fragmentation patterns of substituted cyclohexanols and related aliphatic alcohols.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For 2-Cyclopentylcyclohexan-1-ol, the IR spectrum provides definitive evidence of its alcoholic nature and its aliphatic cyclic structure. The key diagnostic absorption bands are associated with the hydroxyl (-OH) group and the carbon-hydrogen (C-H) bonds of the saturated rings.

The most prominent feature in the IR spectrum of a secondary alcohol like 2-Cyclopentylcyclohexan-1-ol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3600-3300 cm⁻¹. libretexts.org The broadness of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules. brainly.comyoutube.com Another significant peak is the C-O stretching vibration, which for secondary alcohols is typically found between 1150 and 1050 cm⁻¹. libretexts.orgbrainly.com

Additionally, the spectrum will display strong absorptions from the C-H stretching vibrations of the cyclopentyl and cyclohexyl rings. These saturated (sp³ hybridized) C-H bonds give rise to sharp peaks in the 3000-2850 cm⁻¹ range. brainly.comdocbrown.info The presence of multiple CH₂ groups also results in characteristic C-H bending (scissoring) vibrations around 1480-1440 cm⁻¹. docbrown.info The absence of significant peaks in the regions associated with double bonds (C=C, ~1650 cm⁻¹) or carbonyl groups (C=O, ~1700 cm⁻¹) confirms the saturated and purely alcoholic nature of the compound. brainly.com

Table 1: Characteristic Infrared Absorption Bands for 2-Cyclopentylcyclohexan-1-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | 3600 - 3300 | Strong, Broad |

| C-H Stretch | Alkyl (sp³ C-H) | 3000 - 2850 | Strong |

| C-H Bend (Scissoring) | Methylene (-CH₂) | 1480 - 1440 | Medium |

| C-O Stretch | Secondary Alcohol | 1150 - 1050 | Strong |

Chromatographic Methods for Separation and Purity Assessment

Chromatography is an indispensable tool for separating the components of a mixture and assessing the purity of a compound. For 2-Cyclopentylcyclohexan-1-ol, both gas and liquid chromatography are employed to analyze volatile mixtures and separate its stereoisomers.

Gas chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like 2-Cyclopentylcyclohexan-1-ol. 50megs.com It is commonly used to determine the purity of a sample by separating the main compound from any residual starting materials, byproducts, or solvents. morressier.com In a typical GC analysis, the sample is vaporized in a heated injection port and carried by an inert gas (the mobile phase) through a column (the stationary phase). 50megs.com

The choice of column is critical for achieving good separation. For general purity analysis of cyclic alcohols, a non-polar or mid-polarity column is often suitable. cloudfront.net The separation is based on differences in the boiling points and interactions of the components with the stationary phase. 50megs.com Compounds with lower boiling points or weaker interactions elute from the column faster, resulting in shorter retention times. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The purity of the 2-Cyclopentylcyclohexan-1-ol sample is determined by comparing the area of its peak in the chromatogram to the total area of all peaks.

Table 2: Typical Gas Chromatography Parameters for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column | DB-5 (5% Phenyl-methylpolysiloxane) or similar |

| Carrier Gas | Helium or Nitrogen |

| Injection Port Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

2-Cyclopentylcyclohexan-1-ol can exist as different stereoisomers (diastereomers), namely cis and trans isomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of the cyclopentyl and hydroxyl groups. These isomers often exhibit different physical and biological properties. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating such isomers. mtc-usa.com

The separation of diastereomers like the cis and trans isomers of 2-Cyclopentylcyclohexan-1-ol can typically be achieved using conventional (achiral) HPLC. mtc-usa.com The separation relies on subtle differences in the polarity and steric interactions of the isomers with the stationary phase. Both normal-phase and reverse-phase HPLC can be explored. In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The more polar isomer will generally have a shorter retention time.

For separating enantiomers (mirror-image isomers), a chiral stationary phase (CSP) is required. nih.govchromatographyonline.com Polysaccharide-based CSPs, for example, are widely used and can provide the necessary stereospecific interactions to resolve a racemic mixture into its individual enantiomers. chromatographyonline.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation. nih.gov

Table 3: Illustrative HPLC Conditions for Isomer Separation

| Parameter | Diastereomer Separation (Reverse-Phase) | Enantiomer Separation (Chiral) |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

| Detector | UV (at low wavelength, ~210 nm) or Refractive Index (RI) | UV (at low wavelength, ~210 nm) or Polarimeter |

Computational and Theoretical Investigations of 2 Cyclopentylcyclohexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and relative stability of the different isomers of 2-Cyclopentylcyclohexan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine key electronic properties.

The stability of various stereoisomers (e.g., cis and trans isomers arising from the relative positions of the cyclopentyl and hydroxyl groups) and conformational isomers (chair, boat, twist-boat of the cyclohexane (B81311) ring) would be assessed by calculating their total electronic energies. The isomer with the lowest energy corresponds to the most stable conformation.

Table 1: Hypothetical Relative Energies of 2-Cyclopentylcyclohexan-1-ol Conformers

| Conformer/Isomer | Method/Basis Set | Relative Energy (kcal/mol) |

| trans-(equatorial, equatorial) Chair | DFT/B3LYP/6-31G(d) | 0.00 |

| cis-(equatorial, axial) Chair | DFT/B3LYP/6-31G(d) | 1.5 - 2.5 |

| cis-(axial, equatorial) Chair | DFT/B3LYP/6-31G(d) | 2.0 - 3.0 |

| trans-(axial, axial) Chair | DFT/B3LYP/6-31G(d) | > 5.0 |

| Twist-Boat | DFT/B3LYP/6-31G(d) | 5.0 - 6.0 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations would be utilized to explore the conformational landscape of 2-Cyclopentylcyclohexan-1-ol in various environments, such as in a vacuum or in different solvents. By simulating the atomic motions over time, MD can reveal the dynamic behavior of the molecule, including the rates of conformational changes (e.g., chair-flipping of the cyclohexane ring).

These simulations would provide insights into how intermolecular interactions with solvent molecules influence the conformational preferences and the flexibility of the cyclopentyl and cyclohexanol (B46403) rings.

Mechanistic Elucidation of Synthetic Pathways through Theoretical Modeling

Theoretical modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. For the synthesis of 2-Cyclopentylcyclohexan-1-ol, for instance, via the hydrogenation of 2-cyclopentylcyclohex-1-en-1-ol, computational methods could be used to model the reaction pathway.

By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and the factors controlling stereoselectivity.

Prediction of Spectroscopic Parameters

Computational chemistry enables the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of 2-Cyclopentylcyclohexan-1-ol.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the most stable conformer of trans-2-Cyclopentylcyclohexan-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 70 - 75 |

| C2 (CH-Cyclopentyl) | 45 - 50 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 | 25 - 30 |

| C6 | 35 - 40 |

| C1' (Cyclopentyl) | 40 - 45 |

| C2'/C5' (Cyclopentyl) | 28 - 33 |

| C3'/C4' (Cyclopentyl) | 24 - 29 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can also be computed. These calculations can help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol group or the C-H stretches of the aliphatic rings.

Applications of 2 Cyclopentylcyclohexan 1 Ol in Complex Organic Synthesis

Utilization as a Chiral Building Block

The presence of stereocenters in 2-cyclopentylcyclohexan-1-ol makes it an attractive chiral building block for the asymmetric synthesis of more complex molecules. Chiral alcohols are pivotal in establishing stereochemistry in a target molecule, and the rigid conformational nature of the cyclopentyl and cyclohexyl rings in this compound can offer a high degree of stereocontrol in subsequent transformations.

In principle, the different stereoisomers of 2-cyclopentylcyclohexan-1-ol can be resolved or synthesized enantioselectively, providing access to enantiopure starting materials. These can then be elaborated into a variety of target structures where the stereochemical integrity of the original alcohol is transferred to the final product. For instance, the hydroxyl group can be used to direct subsequent reactions to a specific face of the molecule or can be converted into other functional groups with retention or inversion of configuration. This strategy is fundamental in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers often exhibit desired biological activity.

Precursor in the Synthesis of Biologically Relevant Molecules (Non-Clinical Focus)

While direct clinical applications are not the focus, the structural motif of 2-cyclopentylcyclohexan-1-ol is relevant to the synthesis of various biologically interesting compounds. The cyclopentane (B165970) ring, for example, is a core structure in a wide array of natural products, including prostaglandins, jasmonates, and certain steroids. nih.gov The synthesis of derivatives containing the cyclopentane moiety is a significant area of research. organic-chemistry.orgnih.gov

The cyclohexyl portion of the molecule also contributes to its utility. Cyclohexane (B81311) and its derivatives are common structural elements in pharmaceuticals and other bioactive compounds, often contributing to favorable pharmacokinetic properties. The combination of these two rings in 2-cyclopentylcyclohexan-1-ol provides a scaffold that can be chemically manipulated to access novel structures with potential biological relevance. For example, oxidation of the alcohol to the corresponding ketone, 2-cyclopentylcyclohexanone, yields a versatile intermediate that can undergo a variety of further reactions to build molecular complexity. This ketone can serve as a precursor for the synthesis of certain pharmaceutical intermediates and agricultural chemicals. ontosight.ai

Role as an Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly desirable in modern synthetic chemistry.

2-Cyclopentylcyclohexan-1-ol and its derivatives can potentially serve as key intermediates or precursors in certain MCRs. For example, the corresponding ketone, 2-cyclopentylcyclohexanone, could participate as the carbonyl component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the rapid construction of heterocyclic scaffolds. The hydroxyl group of the parent alcohol could also be leveraged to initiate or participate in cascade reactions, where a series of intramolecular transformations are triggered by an initial intermolecular event.

Development of Novel Synthetic Reagents and Ligands Derived from 2-Cyclopentylcyclohexan-1-ol

The chiral nature and functional handle of 2-cyclopentylcyclohexan-1-ol make it a promising candidate for the development of novel chiral ligands and reagents for asymmetric catalysis. The hydroxyl group can be readily modified to attach phosphine (B1218219), amine, or other coordinating groups, which can then bind to a metal center.

The steric bulk and conformational rigidity provided by the cyclopentyl and cyclohexyl rings are crucial for creating a well-defined chiral environment around the metal. This chiral pocket can effectively control the stereochemical outcome of a catalytic reaction, leading to high enantioselectivities. For instance, ligands derived from chiral alcohols have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new ligands based on the 2-cyclopentylcyclohexan-1-ol scaffold could lead to catalysts with improved activity, selectivity, and substrate scope for a range of important organic transformations.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Cyclopentylcyclohexan-1-ol in laboratory settings?

- Methodological Answer : A common approach involves acid-catalyzed dehydration of a cyclohexanol precursor followed by cyclopentyl group introduction via Grignard addition or alkylation. For example, cyclohexanol derivatives (e.g., cyclohexene) can be synthesized using concentrated sulfuric acid as a catalyst, followed by reaction with cyclopentylmagnesium bromide . Purification via column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures isolation of the target compound. Yields are optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios of reagents.

Q. How can the purity and structural integrity of 2-Cyclopentylcyclohexan-1-ol be confirmed post-synthesis?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. For instance, cyclohexanol derivatives exhibit distinct hydroxyl proton signals (δ 1.5–2.0 ppm in ¹H NMR) and cyclohexyl carbon shifts (δ 20–35 ppm in ¹³C NMR) . IR spectroscopy verifies the hydroxyl group (broad peak ~3200–3600 cm⁻¹). Purity is assessed via GC-MS or HPLC with retention time matching authentic standards.

Q. What experimental precautions are critical for handling 2-Cyclopentylcyclohexan-1-ol in oxidation studies?

- Methodological Answer : Avoid exposure to strong oxidizers (e.g., KMnO₄ or CrO₃) without proper controls, as cyclohexanol derivatives can form peroxides under acidic conditions . Use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to potential volatility and irritancy .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in 2-Cyclopentylcyclohexan-1-ol derivatives?

- Methodological Answer : Stereoselectivity depends on catalyst choice and solvent polarity . For example, chiral catalysts like Mn(II) or Fe(III) complexes (e.g., phthalocyanines) promote enantioselective synthesis, while polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis or trans conformers . Computational modeling (DFT) predicts energy barriers for stereochemical pathways, guiding experimental design .

Q. What strategies resolve contradictions in reported thermodynamic stability of 2-Cyclopentylcyclohexan-1-ol conformers?

- Methodological Answer : Discrepancies arise from nonrandom local compositions in liquid mixtures, as described by the Renon-Prausnitz equation . Validate stability data using DSC (Differential Scanning Calorimetry) to measure enthalpy changes during conformational transitions. Cross-reference with molecular dynamics simulations to account for solvent effects (e.g., cyclohexane vs. water).

Q. How can computational models predict the solubility and reactivity of 2-Cyclopentylcyclohexan-1-ol in mixed solvents?

- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute activity coefficients and solubility parameters. Input molecular descriptors (e.g., logP, polar surface area) derived from PubChem data . Validate predictions experimentally via cloud-point titration or phase-diagram analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.